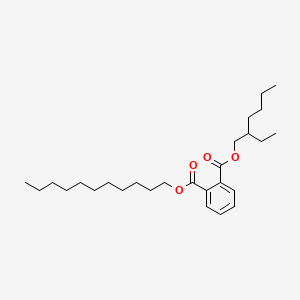

9-Oxabicyclo(6.1.0)nona-2,4,6-triene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

It has been studied for its effectiveness against various bacterial infections, particularly those caused by Pseudomonas aeruginosa and Staphylococcus aureus . This compound is part of the beta-lactam class of antibiotics, which work by inhibiting bacterial cell wall synthesis.

Preparation Methods

The synthesis of NSC 28142 involves the incorporation of an aminothiazolyl group into the cephalosporin structure. The synthetic route typically includes the following steps:

Starting Material: The synthesis begins with a cephalosporin nucleus.

Aminothiazolyl Group Addition: The aminothiazolyl group is introduced through a series of chemical reactions, including acylation and cyclization.

Purification: The final product is purified using techniques such as crystallization and chromatography to ensure high purity and yield.

Industrial production methods for NSC 28142 involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. These methods often include continuous flow reactors and automated purification systems to ensure consistency and efficiency.

Chemical Reactions Analysis

NSC 28142 undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of NSC 28142 can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols.

Scientific Research Applications

NSC 28142 has been extensively studied for its applications in various fields:

Chemistry: It is used as a model compound for studying the mechanisms of beta-lactam antibiotics and their interactions with bacterial enzymes.

Biology: NSC 28142 is used to investigate the effects of antibiotics on bacterial cell wall synthesis and resistance mechanisms.

Medicine: It has been evaluated for its potential to treat bacterial infections, particularly those caused by drug-resistant strains.

Industry: NSC 28142 is used in the development of new antibiotics and as a reference standard in quality control processes.

Mechanism of Action

NSC 28142 exerts its effects by inhibiting bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs) on the bacterial cell membrane, preventing the cross-linking of peptidoglycan chains, which are essential for cell wall integrity. This leads to the weakening of the cell wall and ultimately, bacterial cell lysis and death .

Comparison with Similar Compounds

NSC 28142 is compared with other cephalosporins such as ceftazidime, cefotaxime, moxalactam, and cefoperazone . While all these compounds share a similar mechanism of action, NSC 28142 has shown superior activity against certain bacterial strains, particularly Pseudomonas aeruginosa and Staphylococcus aureus. Additionally, NSC 28142 has a lower propensity for resistance development compared to some of the other cephalosporins.

Similar Compounds

- Ceftazidime

- Cefotaxime

- Moxalactam

- Cefoperazone

These compounds are also beta-lactam antibiotics and share structural similarities with NSC 28142, but they differ in their spectrum of activity and resistance profiles.

Properties

CAS No. |

4011-20-5 |

|---|---|

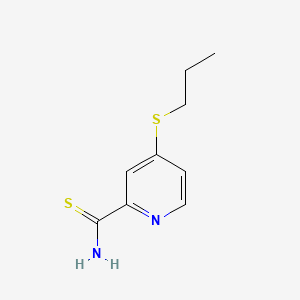

Molecular Formula |

C8H8O |

Molecular Weight |

120.15 g/mol |

IUPAC Name |

(2Z,4Z,6Z)-9-oxabicyclo[6.1.0]nona-2,4,6-triene |

InChI |

InChI=1S/C8H8O/c1-2-4-6-8-7(9-8)5-3-1/h1-8H/b2-1-,5-3-,6-4- |

InChI Key |

ARPXTOVKVYWOBH-XCADPSHZSA-N |

Isomeric SMILES |

C\1=C\C=C/C2OC2\C=C1 |

Canonical SMILES |

C1=CC=CC2C(O2)C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.